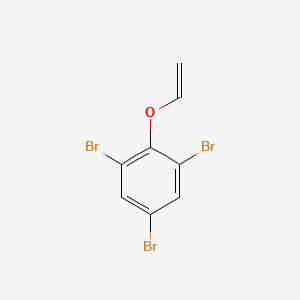

1,3,5-Tribromo-2-(ethenyloxy)benzene

Description

Context of Halogenated Aryl Ethers in Contemporary Chemical Transformations

Halogenated aryl ethers are pivotal intermediates in organic synthesis. The halogen atoms serve as versatile handles for a myriad of chemical reactions, most notably cross-coupling reactions. The presence of multiple halogens, as seen in the tribrominated subject of this article, offers the potential for sequential and site-selective functionalization. The ether linkage, particularly when positioned on a highly substituted aromatic ring, influences the electronic properties of the ring and can direct subsequent reactions. The synthesis of such compounds often involves the Williamson ether synthesis or its modern variants, where a halogenated phenol (B47542) is coupled with an alkyl halide. researchgate.net

The carbon-halogen bonds in aryl halides can be activated by various transition metal catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. The electronic nature of the substituents on the aromatic ring can significantly modulate the reactivity of the aryl halides.

Significance of Vinyl Ether Functionalities in Synthetic Methodology

Vinyl ethers are a class of electron-rich alkenes that participate in a wide array of synthetic transformations. nih.gov Their utility stems from the ability of the oxygen atom to donate electron density into the double bond, making them highly reactive towards electrophiles. This inherent reactivity makes them valuable substrates in reactions such as hydrolysis to form aldehydes, cycloadditions (including Diels-Alder reactions), and polymerizations. bldpharm.comacademie-sciences.fr

The synthesis of vinyl ethers can be achieved through various methods, including the Wittig reaction, transition metal-catalyzed vinylation of alcohols, and the elimination of a leaving group from a suitable precursor. bldpharm.com The development of new and efficient methods for the synthesis of functionalized vinyl ethers remains an active area of research. nih.govresearchgate.net

Rationale for Investigating the Unique Structural Features of 1,3,5-Tribromo-2-(ethenyloxy)benzene

The unique structural amalgamation in this compound warrants a detailed investigation for several reasons. The molecule combines the established reactivity of a vinyl ether with a polyhalogenated aromatic ring, creating a bifunctional scaffold. The three bromine atoms, being strong electron-withdrawing groups, are expected to significantly influence the electronic properties of the benzene (B151609) ring and the attached vinyl ether moiety. This electronic perturbation can lead to altered reactivity compared to simpler aryl vinyl ethers.

The presence of multiple bromine atoms opens up possibilities for regioselective cross-coupling reactions, allowing for the stepwise introduction of different substituents. Furthermore, the vinyl ether group can potentially act as a dienophile or a diene in cycloaddition reactions, or as a monomer in polymerization processes. The interplay between the two functional groups could lead to novel and synthetically useful transformations. While specific research on this compound is not extensively documented in publicly available literature, its constituent parts suggest a rich and varied chemistry awaiting exploration.

Physicochemical Properties of this compound

Below is a table summarizing some of the key physicochemical properties of this compound, largely based on predicted data from computational models. uni.lu

| Property | Value |

| Molecular Formula | C₈H₅Br₃O |

| Molecular Weight | 356.84 g/mol |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Predicted XLogP3 | 4.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| CAS Number | 3748-03-6 |

Synthesis of a Related Precursor: 1,3,5-Tribromobenzene (B165230)

A common precursor for the synthesis of this compound would be 1,3,5-tribromobenzene. One established method for the synthesis of 1,3,5-tribromobenzene involves the diazotization of 2,4,6-tribromoaniline (B120722) followed by reduction. orgsyn.orgchemicalbook.com

| Starting Material | Reagents | Product | Yield |

| 2,4,6-Tribromoaniline | 1. NaNO₂, H₂SO₄2. Ethanol (B145695) | 1,3,5-Tribromobenzene | High |

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tribromo-2-ethenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br3O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h2-4H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECCLIFUKCIFQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC1=C(C=C(C=C1Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3748-03-6 | |

| Record name | 1,3,5-tribromo-2-(ethenyloxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Chemical Synthesis of 1,3,5 Tribromo 2 Ethenyloxy Benzene

Strategies for Ethenyloxy Group Introduction onto Halogenated Aromatic Scaffolds

This synthetic route commences with a halogenated phenol (B47542), specifically 2,4,6-tribromophenol (B41969), which serves as the aromatic core. The key transformation is the formation of the ether linkage between the phenolic oxygen and a vinyl group.

O-Vinylation Approaches from Brominated Phenols

The direct O-vinylation of phenols represents a classical method for the synthesis of aryl vinyl ethers. For a sterically hindered and electron-deficient substrate like 2,4,6-tribromophenol, this transformation typically requires a vinylating agent and a suitable catalyst. One established method involves the reaction of the corresponding phenol with a vinyl source, such as vinyl acetate, in the presence of a transition metal catalyst.

Another approach is the reaction with vinyl halides. A convenient and efficient protocol for the cross-coupling of phenols and vinyl halides has been developed using a nickel/copper catalytic system, providing access to a variety of aryl-vinyl ethers. organic-chemistry.org

Palladium-Catalyzed Etherification Routes to Aryl Vinyl Ethers

Modern synthetic methods often employ palladium-catalyzed cross-coupling reactions to form C-O bonds with high efficiency and functional group tolerance. The Buchwald-Hartwig amination protocol has been adapted for etherification, and similar strategies can be applied to the synthesis of aryl vinyl ethers. These reactions typically involve a palladium precursor, a phosphine (B1218219) ligand, and a base.

For instance, palladium-catalyzed methods have been developed for the regioselective α- and β-arylation of vinyl ethers, which are related transformations. researchgate.netnih.gov These protocols often operate under mild conditions and can be applied to a broad range of substrates. researchgate.netnih.gov Specifically, the palladium-catalyzed decarboxylative reaction of phenols with vinyl ethylene (B1197577) carbonate has been established to produce allylic aryl ethers, which are structurally related to the target vinyl ethers. frontiersin.orgnih.gov This method utilizes an inexpensive PdCl₂(dppf) catalyst and proceeds in good isolated yields with complete regioselectivity. frontiersin.orgnih.gov

Furthermore, practical methods for the vinylation of aromatic halides using inexpensive organosilicon reagents, such as divinyltetramethyldisiloxane (DVDS), have been developed. nih.govorganic-chemistry.org These reactions, catalyzed by palladium complexes, can be optimized for aryl bromides by adjusting temperature or employing bulky phosphine ligands. organic-chemistry.org

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ | 2-(di-t-butylphosphino)biphenyl | NaO(t)Bu | - | - | - | researchgate.net |

| PdCl₂(dppf) | dppf | - | - | Mild | Good | frontiersin.orgnih.gov |

| Pd(dba)₂ | Triphenylphosphine oxide | KOSiMe₃ | DMF | Room Temp | Good | nih.govorganic-chemistry.org |

| Ni/Cu System | - | - | - | - | - | organic-chemistry.org |

Regioselective Bromination Techniques for Benzene (B151609) Ethers

An alternative synthetic strategy involves starting with a simpler benzene ether, such as phenyl vinyl ether, and introducing the bromine atoms in a subsequent step. The success of this route hinges on the ability to control the regioselectivity of the bromination reaction.

Electrophilic Aromatic Substitution for Controlled Bromination

The ethenyloxy group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. This directing effect is due to the resonance donation of the oxygen lone pair into the aromatic ring, which increases the electron density at the ortho and para positions. bris.ac.uk Consequently, direct bromination of phenyl vinyl ether would be expected to yield a mixture of 2-bromo-, 4-bromo-, and 2,4-dibromo-1-(ethenyloxy)benzene.

To achieve the desired 1,3,5-tribromo-2-(ethenyloxy)benzene structure via this route, one would need to overcome the strong ortho-, para-directing influence of the ethenyloxy group. The hydroxyl group on a phenol strongly activates the benzene ring, leading to rapid tribromination at the 2, 4, and 6 positions upon treatment with bromine water. bris.ac.uk The ethenyloxy group exhibits a similar activating and directing effect. Therefore, direct bromination of phenyl vinyl ether would likely lead to substitution at the 2, 4, and 6 positions relative to the ether group, which corresponds to the target molecule's substitution pattern.

Various brominating agents and conditions have been studied to achieve regioselectivity in the bromination of activated aromatic rings. nih.gov Reagents such as N-bromosuccinimide (NBS) in polar solvents like THF or DMF provide a controlled approach to aromatic electrophilic substitution. researchgate.net The choice of solvent and tight control of reaction temperature can significantly influence the yield and selectivity of the bromination. researchgate.net For highly activated substrates, controlling the stoichiometry of the brominating agent is crucial to prevent over-bromination. A slow addition of bromine can help minimize competing aromatic bromination side reactions. orgsyn.org

Synthesis via Pre-functionalized Aromatic Precursors

This approach involves synthesizing the target molecule from a precursor that already contains the desired 2,4,6-tribromo substitution pattern. The most logical precursor is 2,4,6-tribromophenol. nih.gov This intermediate is readily prepared by the direct bromination of phenol. The strong activating nature of the hydroxyl group directs the electrophilic bromine to the ortho and para positions, resulting in the formation of a white precipitate of 2,4,6-tribromophenol when phenol is treated with bromine water at room temperature. bris.ac.uk Once 2,4,6-tribromophenol is obtained, the synthesis proceeds via the O-vinylation methods described in section 2.1.

Another related precursor strategy involves the synthesis of 1,3,5-tribromobenzene (B165230). This can be achieved from 2,4,6-tribromoaniline (B120722) through diazotization followed by reduction. orgsyn.orgchemicalbook.com A patent describes a method involving the reaction of 2,4,6-tribromoaniline with sodium nitrite (B80452) and sulfuric acid in a mixture of ethanol (B145695) and benzene to produce 1,3,5-tribromobenzene with a yield of up to 90%. google.com However, converting the highly stable 1,3,5-tribromobenzene to the target phenol derivative would require a challenging nucleophilic aromatic substitution or a multi-step sequence, making the use of 2,4,6-tribromophenol a more direct route.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For any synthetic route to be practical, especially for larger-scale production, optimization of reaction conditions is paramount. This involves a systematic study of parameters such as catalyst loading, reaction temperature, concentration, choice of base and solvent, and reaction time to maximize the yield and purity of this compound while minimizing costs and waste.

In palladium-catalyzed vinylation reactions, the choice of ligand is critical. For example, in the Mizoroki-Heck arylation of vinyl ethers, a specific combination of catalyst, solvent, base, and additives was found to be crucial for both activity and selectivity. rsc.org Similarly, for the vinylation of aryl bromides, the use of bulky "Buchwald-type" ligands can allow the reaction to proceed at or near room temperature. nih.gov

The following table outlines key parameters that would require optimization for the synthesis of this compound from 2,4,6-tribromophenol via a palladium-catalyzed O-vinylation.

| Parameter | Variable | Rationale for Optimization |

| Catalyst | Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), Nickel source | Affects catalytic activity and cost. |

| Ligand | Phosphine type (e.g., Buchwald ligands, dppf) | Influences reaction rate, selectivity, and stability of the catalytic species. |

| Base | Inorganic (e.g., Cs₂CO₃, K₃PO₄) or Organic (e.g., DBU) | The strength and nature of the base can significantly impact the deprotonation of the phenol and the overall reaction rate. |

| Solvent | Aprotic polar (e.g., DMF, Dioxane, THF) | Affects solubility of reagents and catalyst, and can influence reaction kinetics. |

| Temperature | Varies (e.g., Room temperature to 110°C) | Balances reaction rate with catalyst decomposition and side-product formation. |

| Vinyl Source | Vinyl bromide, vinyl acetate, DVDS | Choice of reagent affects reaction pathway and byproducts. |

By systematically varying these parameters, a robust and scalable process for the synthesis of this compound can be developed, ensuring high yields and purity of the final product.

Isolation and Purification Methodologies for High-Purity this compound

The isolation and purification of this compound from the crude reaction mixture are critical steps to obtain a product with the desired level of purity. These processes typically involve a combination of techniques, including aqueous workup, extraction, chromatography, and recrystallization or distillation.

Initial Workup and Extraction:

Following the synthesis, the initial step in isolating the crude product often involves an aqueous workup. The reaction mixture is typically quenched with water or a specific aqueous solution to stop the reaction and to dissolve inorganic salts and other water-soluble impurities. nih.gov This is followed by extraction with a suitable water-immiscible organic solvent, such as dichloromethane (B109758) or ethyl acetate, to separate the desired organic product from the aqueous phase. nih.gov The combined organic layers are then washed with brine to remove residual water and dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). nih.govrsc.org

Chromatographic Purification:

Column chromatography is a widely employed and effective technique for the purification of brominated aromatic compounds and aryl vinyl ethers. nih.govdatapdf.com For this compound, silica (B1680970) gel is a common stationary phase. nih.gov A solvent system, or eluent, of appropriate polarity is chosen to separate the target compound from impurities. The selection of the eluent, often a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is optimized to achieve the best separation. rsc.org The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC). rsc.org Fractions containing the pure product are collected, and the solvent is removed under reduced pressure to yield the purified compound. rsc.org In cases where isomers are present, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column, such as a C18 or phenyl-hexyl column, may be necessary for effective separation. researchgate.net

Recrystallization:

If the crude this compound is a solid, recrystallization is a powerful method for achieving high purity. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid is dissolved in a minimal amount of a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. rsc.orgorgsyn.org The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For brominated aromatic precursors like 1,3,5-tribromobenzene, solvents such as ethanol or a mixture of glacial acetic acid and water have been used effectively. orgsyn.orgchemicalbook.com The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. orgsyn.org

Distillation:

For liquid aryl vinyl ethers, distillation is a primary purification method. google.com This technique separates compounds based on differences in their boiling points. Simple distillation can be used if the impurities are non-volatile. However, fractional distillation is more effective for separating the desired vinyl ether from unreacted alcohol starting materials or other volatile byproducts. techlinkcenter.orggoogle.com In some processes for producing high-purity vinyl ethers, any unreacted alcohol in the crude product is first converted to a higher-boiling acetal (B89532) by reacting it with the vinyl ether in the presence of an acid catalyst. google.com The high-purity vinyl ether is then obtained by distillation from this mixture. google.com

The selection and combination of these purification methodologies are determined by the specific synthetic route employed and the nature of the resulting impurities, with the ultimate goal of obtaining this compound of high purity suitable for its intended applications.

Reactivity and Mechanistic Investigations of 1,3,5 Tribromo 2 Ethenyloxy Benzene

Transformations Involving the Ethenyloxy Moiety

The ethenyloxy group is the primary site for many of the compound's characteristic reactions, including additions, polymerizations, and rearrangements.

The double bond in vinyl ethers is electron-rich due to resonance with the adjacent oxygen atom's lone pairs, making it susceptible to electrophilic attack. This typically proceeds via the formation of a highly stabilized oxocarbenium ion intermediate. However, in the case of 1,3,5-Tribromo-2-(ethenyloxy)benzene, the powerful electron-withdrawing nature of the 2,4,6-tribromophenyl (B11824935) group significantly deactivates the vinyl moiety. This deactivation reduces the nucleophilicity of the double bond and destabilizes the resulting carbocationic intermediate, making electrophilic additions more challenging compared to vinyl ethers with electron-donating or alkyl substituents.

Reactions such as hydration, halogenation, and hydrohalogenation, which are common for simple vinyl ethers, would be expected to proceed at a much slower rate or require harsher conditions. The mechanism involves the initial attack of an electrophile (E+) on the β-carbon of the vinyl group, leading to a carbocation on the α-carbon that is stabilized by the adjacent oxygen. The subsequent attack by a nucleophile (Nu-) completes the addition.

Vinyl ethers are notable for their propensity to undergo cationic polymerization, while being generally unreactive towards radical and anionic homopolymerization. The substitution on the phenyl ring plays a critical role in the monomer's polymerizability.

Cationic polymerization is the most viable pathway for polymerizing vinyl ethers due to the high stability of the propagating oxocarbenium ion species. nih.gov However, controlling these polymerizations can be difficult because of the high reactivity of the active species, which can lead to side reactions. nih.gov For halogenated phenyl vinyl ether derivatives, well-controlled cationic polymerization can be achieved. rsc.orgrsc.org Studies on monomers like 2,3,5,6-tetrafluoro-4-iodophenoxyethyl vinyl ether have demonstrated that living cationic polymerization is feasible, often employing a proton trap to prevent uncontrolled initiation and using Lewis acids as co-initiators to accelerate the reaction. rsc.orgrsc.org The strong electron-withdrawing character of the tribromophenyl group in this compound would decrease the monomer's reactivity, potentially allowing for a more controlled polymerization process compared to highly reactive alkyl vinyl ethers.

Table 1: Examples of Cationic Polymerization of Substituted Vinyl Ethers This table presents data for related vinyl ether monomers to illustrate typical polymerization behavior, as specific data for this compound is not available.

| Monomer | Initiator/Catalyst System | Solvent | Temperature (°C) | Molecular Weight (Mn, g/mol) | Dispersity (Đ) | Reference |

|---|---|---|---|---|---|---|

| Isobutyl vinyl ether (IBVE) | Poly(PhAVE-AcOH) / EtAlCl₂ | Toluene | 0 | 14,100 | 1.10 | nih.gov |

| 2-Chloroethyl vinyl ether (Cl-EVE) | Acridinium Salt / Blue LED | Toluene | 25 | 9,800 | 1.15 | acs.org |

| 2,3,5,6-tetrafluoro-4-iodophenoxybutyl vinyl ether (C4I) | HCl-O(C₄H₈O)₂ / SnCl₄ | CH₂Cl₂ | -15 | 7,600 | 1.19 | rsc.org |

| tert-Butyl vinyl ether | Dithiocarbamate / BF₃·OEt₂ | Toluene | -78 | Not Reported | Controlled | researchgate.net |

Vinyl ethers have historically been considered monomers that cannot be readily homopolymerized through radical mechanisms. researchgate.net This is because the propagating radical is not sufficiently stabilized, and chain transfer reactions are prevalent. However, they can participate in radical copolymerizations with other types of monomers, such as those with electron-acceptor properties. researchgate.net Recent research has shown that controlled radical polymerization of certain vinyl ethers can be achieved through reversible addition-fragmentation chain transfer (RAFT) polymerization, often facilitated by interactions like hydrogen bonding or cation-π interactions between the monomer and the propagating radical. researchgate.net For this compound, successful radical homopolymerization would be unlikely under standard conditions.

To synthesize well-defined poly(vinyl ethers) with controlled molecular weights and narrow molecular weight distributions (Đ), living polymerization techniques are essential. acs.org Living cationic polymerization was a major breakthrough for this class of monomers. acs.org This control is typically achieved by using carefully selected initiating systems that create a dynamic equilibrium between active (propagating) and dormant species. nih.gov Methods include:

Initiator/Lewis Acid Systems: Combinations like adducts of acetic acid and a vinyl ether, activated by a Lewis acid such as EtAlCl₂ or ZnCl₂, can initiate living cationic polymerization. nih.gov

Cationic RAFT Polymerization: The principles of RAFT have been extended to cationic polymerization, allowing for excellent control over the polymer architecture. acs.org Light-mediated RAFT has also been developed, enabling temporal control over the polymerization by simply switching a light source on and off. acs.org

Catalyst-Controlled Stereoselectivity: Advanced methods using chiral counterions have been developed to control the stereochemistry (tacticity) of the resulting polymer chain, which has a profound effect on the material's properties. nsf.gov

These techniques allow for the synthesis of polymers with low dispersity values (Đ < 1.2) and predictable chain-end functionalities. acs.orgrsc.org

Aryl vinyl ethers are known to undergo the Claisen rearrangement, a thermal rsc.orgrsc.org-sigmatropic rearrangement, to produce o-allylphenols. libretexts.org This concerted, intramolecular reaction proceeds through a cyclic, six-membered transition state. libretexts.org The reaction first forms a non-aromatic cyclohexadienone intermediate, which then tautomerizes to the stable aromatic phenol (B47542) product. libretexts.org

For the Claisen rearrangement to occur, the vinyl ether must first be isomerized or synthesized from an allyl phenyl ether. The corresponding allyl ether for this system is 1,3,5-Tribromo-2-(2-propen-1-yloxy)benzene. scbt.com Upon heating, this allyl ether would be the substrate for the rearrangement. The regioselectivity of the aromatic Claisen rearrangement is influenced by substituents on the benzene (B151609) ring. wikipedia.org Electron-withdrawing groups at the meta-position, such as the bromine atoms at positions 3 and 5 relative to the ether oxygen, typically direct the migrating allyl group to the ortho-position (C2 or C6). wikipedia.org

However, in the case of 1,3,5-Tribromo-2-(2-propen-1-yloxy)benzene, both ortho positions are already substituted with bromine atoms. This steric hindrance would likely prevent the direct formation of the ortho-rearranged product. In such blocked cases, the reaction sometimes proceeds via a subsequent Cope rearrangement, moving the allyl group to the para-position. organic-chemistry.org For this specific molecule, the para-position (C4) is also blocked by a bromine atom, suggesting that a standard Claisen or subsequent Cope rearrangement is highly disfavored or would not occur.

Mechanistic Elucidation of Ethenyloxy Reactivity

The ethenyloxy group (-O-CH=CH₂) is a vinyl ether functionality. Its reactivity is mechanistically distinct from that of a simple alkene due to the oxygen atom's ability to donate electron density to the double bond through resonance, while also exerting an inductive electron-withdrawing effect. Under the conditions often employed for transition metal-catalyzed cross-coupling, the stability and potential side reactions of this group are of significant concern.

Mechanistic studies on vinyl ethers in the presence of palladium catalysts have revealed several potential pathways. The stability of the vinyloxy group is a critical factor, as cleavage of the C-O bond or reactions at the vinyl double bond can compete with the desired cross-coupling on the aromatic ring.

Cationic Polymerization: Vinyl ethers are known to be susceptible to cationic polymerization, especially in the presence of Lewis acids or strong protic acids. While palladium catalysts used in cross-coupling are not typically strong Lewis acids, acidic conditions generated in situ could potentially initiate such processes. mdpi.com

β-Hydride Elimination: In palladium-catalyzed reactions involving vinyl ethers, β-hydride elimination is a potential decomposition pathway. However, studies on the copolymerization of ethylene (B1197577) and vinyl ethers with specific palladium complexes have shown that the insertion of the vinyl ether into the Pd-C bond can be favored over elimination, depending on the ligand environment and the electronic nature of the ether's substituent. mdpi.com

Hydrolysis: Under aqueous or acidic conditions, the ethenyloxy group can undergo hydrolysis to yield acetaldehyde (B116499) and the corresponding phenol (2,4,6-tribromophenol in this case). This is a well-documented reaction for vinyl ethers.

Heck-type Reactions: The vinyl group itself can act as a substrate in Heck-type reactions. However, studies involving the vinylation of aryl halides with vinylalkoxysilanes have shown that the reaction occurs at the vinylic C-H bond, which would lead to substitution on the ethenyloxy group itself rather than cleavage. nih.gov

Computational studies using Density Functional Theory (DFT) on the copolymerization of ethylene and vinyl ether catalyzed by a phosphine-sulfonate palladium complex indicated that the 1,2-selective insertion of the vinyl ether into the palladium-catalyst bond is a favorable process. mdpi.com This suggests that under certain catalytic conditions, the vinyl group prefers to participate in insertion reactions rather than undergoing decomposition pathways like β-OR elimination. mdpi.com The stability of transition states is influenced by interactions between the vinyl ether's oxygen atom and the catalyst's ligands. mdpi.com

Reactions of the Brominated Aromatic Nucleus

The three bromine atoms on the benzene ring are the primary sites for transition metal-catalyzed cross-coupling reactions. The positions of these bromine atoms (ortho and para to the ethenyloxy group) are not equivalent, which introduces the potential for regioselectivity. The C-Br bond at the 2-position (ortho to the vinyloxy group) is sterically more hindered than the bonds at the 4- and 6-positions (para and ortho, respectively). Generally, in polyhalogenated aromatics, palladium-catalyzed couplings tend to occur preferentially at the most sterically accessible and/or electronically activated position. For substrates like 2,4,7-trichloroquinazoline, regioselective coupling is observed at the most electrophilic C-4 position. nih.gov Similar regioselectivity has been noted in the coupling reactions of dihalogenated thiophenes. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

While specific studies detailing the cross-coupling reactions of this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from established methodologies for related polybrominated aromatic compounds. The primary challenge and point of interest in such reactions is achieving selective mono-, di-, or tri-substitution.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between organoboron compounds and organic halides. For a substrate like this compound, sequential and regioselective couplings are possible by carefully controlling reaction conditions.

Studies on the Suzuki-Miyaura coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids have shown that the reaction proceeds sequentially, allowing for the isolation of mono-, di-, and tri-arylated products. rsc.org The order of substitution is influenced by both steric and electronic factors, with the initial coupling often occurring at the most accessible C-4 (para) position. rsc.org By analogy, the reaction of this compound with an arylboronic acid would likely yield the 4-aryl-1,3-dibromo-2-(ethenyloxy)benzene as the initial product under controlled conditions.

Table 1: Postulated Suzuki-Miyaura Coupling of this compound This table is based on analogous reactions of polybrominated aromatics and represents a theoretical outcome.

| Entry | Boronic Acid (Equivalents) | Catalyst System | Product(s) | Expected Regioselectivity |

|---|---|---|---|---|

| 1 | Arylboronic Acid (1.0) | Pd(OAc)₂, SPhos, K₃PO₄ | Monosubstituted | Predominantly at C-4 |

| 2 | Arylboronic Acid (2.2) | Pd(PPh₃)₄, Na₂CO₃ | Disubstituted | C-4 and C-6 |

The Heck reaction couples aryl halides with alkenes. nih.gov The reaction with this compound could be controlled to achieve stepwise substitution. The high temperatures often required for Heck reactions with aryl bromides could, however, pose a risk to the stability of the ethenyloxy group. The choice of catalyst, base, and reaction temperature is crucial to prevent side reactions. The reaction would likely proceed with initial coupling at the less hindered C-4 or C-6 positions.

The Sonogashira coupling, which joins terminal alkynes with aryl halides, is particularly effective for polyhalogenated systems and can often be performed under mild conditions, which is advantageous for preserving the ethenyloxy group. researchgate.net Research on the regiocontrolled Sonogashira coupling of 1,3,5-tribromobenzene (B165230) has demonstrated that selective mono-, di-, and tri-alkynylation is feasible. By carefully tuning the catalyst (e.g., Pd(PPh₃)₄/CuI), base (e.g., Et₃N or Cs₂CO₃), and stoichiometry of the alkyne, specific products can be targeted.

For this compound, the first coupling is expected to occur at one of the less hindered positions (C-4 or C-6). Studies on similarly substituted 1,2,3-triiodobenzenes show that mono-coupling occurs exclusively at the terminal, less sterically hindered C-I bonds.

Table 2: Potential Regioselective Sonogashira Coupling of this compound This table is based on analogous reactions of polybrominated aromatics and represents a theoretical outcome.

| Entry | Alkyne (Equivalents) | Catalyst System | Base | Expected Major Product |

|---|---|---|---|---|

| 1 | Terminal Alkyne (0.9) | Pd(PPh₃)₄, CuI | Et₃N | 1,5-Dibromo-3-alkynyl-2-(ethenyloxy)benzene |

| 2 | Terminal Alkyne (2.1) | Pd(PPh₃)₄, CuI | Cs₂CO₃ | 1-Bromo-3,5-dialkynyl-2-(ethenyloxy)benzene |

The Negishi cross-coupling reaction utilizes organozinc reagents and is known for its high functional group tolerance. The coupling of aryl bromides with organozinc compounds is well-established. A key challenge in cross-coupling reactions is the potential for catalyst variations to have mechanistic consequences, which can affect stereochemistry and yield, although this is more pronounced with alkenyl halides than aryl halides. For this compound, Negishi coupling offers a powerful method for introducing alkyl, alkenyl, or aryl groups. The reactivity profile is expected to be similar to other cross-coupling methods, with sequential replacement of the bromine atoms being controllable through stoichiometry and reaction conditions. The use of modern catalyst systems, such as palladium complexes with bulky phosphine (B1218219) ligands, can facilitate the coupling even at sterically hindered positions.

C-N Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the formation of arylamines from aryl halides. In the case of this compound, the three bromine atoms are potential sites for such transformations. The reaction would typically involve the treatment of the tribromoarene with an amine in the presence of a palladium catalyst and a base.

The regioselectivity of the C-N coupling would be a critical aspect to consider. Due to the steric hindrance imposed by the adjacent (ethenyloxy) group, the bromine atom at the C2 position is expected to be less reactive than the bromines at the C3 and C5 positions. Consequently, selective mono-amination would likely occur at the C3 or C5 position. Achieving di- or tri-substitution would require more forcing reaction conditions.

A hypothetical reaction scheme for the mono-amination of this compound is presented below:

Table 1: Hypothetical C-N Cross-Coupling of this compound

| Entry | Amine | Catalyst | Base | Solvent | Temperature (°C) | Product(s) |

| 1 | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 4-(3,5-Dibromo-2-(ethenyloxy)phenyl)morpholine |

| 2 | Aniline | Pd₂ (dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | N-(3,5-Dibromo-2-(ethenyloxy)phenyl)aniline |

This table is illustrative and based on general principles of Buchwald-Hartwig amination reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Tribrominated Core

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govncert.nic.inmdpi.comrsc.orgwikipedia.org

In this compound, the aromatic ring is substituted with three bromine atoms, which are moderately electron-withdrawing due to their inductive effect. However, the (ethenyloxy) group is an electron-donating group. The absence of strongly activating nitro or cyano groups suggests that the tribrominated core would be relatively unreactive towards traditional SNAr reactions under standard conditions. For SNAr to occur, highly reactive nucleophiles and harsh reaction conditions (high temperature and pressure) would likely be necessary. The bromine atoms themselves would serve as the leaving groups.

Directed Ortho-Metalation and Subsequent Functionalization Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. researchgate.netnih.govquora.com This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.

The (ethenyloxy) group in this compound could potentially act as a directing group, guiding metalation to one of its ortho positions. However, the oxygen atom's lone pairs are in conjugation with the vinyl group, which might influence its ability to coordinate with the lithium reagent. Furthermore, the molecule presents two possible sites for ortho-lithiation relative to the (ethenyloxy) group: the hydrogen at the C6 position and the bromine at the C2 position (via halogen-metal exchange).

Given the high reactivity of organolithium reagents towards aryl bromides, a lithium-halogen exchange at one of the C-Br bonds is a more probable event than deprotonation of the C-H bond. The regioselectivity of this exchange would be influenced by steric and electronic factors.

Mechanistic Insights into Aromatic Reactivity and Selectivity

The reactivity of this compound is governed by a delicate balance of inductive and resonance effects of its substituents. The three bromine atoms exert a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic attack but could potentially activate it for nucleophilic attack under forcing conditions. Conversely, the (ethenyloxy) group is an ortho, para-directing activator for electrophilic aromatic substitution due to the resonance donation of the oxygen lone pair.

The vinyl ether moiety itself is susceptible to electrophilic addition and polymerization under acidic conditions. stackexchange.com This provides an alternative reaction pathway that competes with reactions on the aromatic ring.

Chemo- and Regioselectivity in Multi-functionalized Substrates

The presence of multiple reactive sites in this compound—three C-Br bonds, two aromatic C-H bonds, and the vinyl ether double bond—makes the study of chemo- and regioselectivity paramount.

Control Strategies for Selective Functionalization of Bromine Atoms vs. Vinyl Ether

Achieving selective functionalization requires careful choice of reagents and reaction conditions.

Reaction at Bromine Atoms: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) are highly effective for the selective functionalization of aryl bromides. By using neutral or basic conditions, reactions can be directed to the C-Br bonds while leaving the vinyl ether group intact. The inherent difference in steric environments around the bromine atoms could be exploited for regioselective mono-functionalization.

Reaction at the Vinyl Ether: The vinyl ether is susceptible to reactions with electrophiles. For instance, acid-catalyzed hydrolysis would cleave the ether to produce 2,4,6-tribromophenol (B41969) and acetaldehyde. Electrophilic additions across the double bond could also be achieved under appropriate conditions. To favor reactions at the vinyl ether, one would typically employ acidic conditions and reagents that are not compatible with the stability of the C-Br bonds under reductive or coupling conditions.

Factors Governing Reaction Pathways and Product Distribution

The outcome of a reaction involving this compound is dictated by several factors:

Nature of the Reagent: Electrophilic reagents will preferentially attack the electron-rich vinyl ether or the aromatic ring (if strongly activating conditions are used), while nucleophiles will target the carbon atoms bearing the bromine atoms, especially under catalytic conditions that favor oxidative addition. Strong bases like organolithiums are likely to induce lithium-halogen exchange.

Reaction Conditions: Temperature, solvent, and the presence of catalysts play a crucial role. For example, low temperatures in directed ortho-metalation attempts could favor kinetic products. The choice of ligand in palladium-catalyzed reactions can significantly influence the rate and selectivity of the coupling at different bromine positions.

Steric Hindrance: The bulky (ethenyloxy) group sterically encumbers the bromine atom at the C2 position, making it less accessible to reagents compared to the bromines at C3 and C5. This steric factor is a key determinant of regioselectivity in many reactions.

Electronic Effects: The interplay between the electron-withdrawing bromine atoms and the electron-donating (ethenyloxy) group modulates the electron density around the aromatic ring, influencing the site of both electrophilic and nucleophilic attack.

A summary of the expected reactivity based on these factors is provided in the table below.

Table 2: Predicted Reactivity and Selectivity of this compound

| Reagent Type | Primary Reactive Site(s) | Expected Major Product Type | Key Controlling Factors |

| Electrophile (e.g., H₃O⁺) | Vinyl ether double bond | Phenol and aldehyde | Acidity of the medium |

| Nucleophile (e.g., R₂NH/Pd cat.) | C-Br bonds (likely C3/C5) | Mono- or di-aminated product | Catalyst, ligand, temperature |

| Strong Base (e.g., n-BuLi) | C-Br bonds | Lithiated intermediate via halogen-metal exchange | Temperature, solvent |

| Organometallic (e.g., R-B(OH)₂/Pd cat.) | C-Br bonds (likely C3/C5) | Arylated or vinylated product | Catalyst, ligand, base |

This table represents predicted outcomes based on general chemical principles.

Computational and Theoretical Studies of 1,3,5 Tribromo 2 Ethenyloxy Benzene

Electronic Structure and Bonding Analysis of the Compound

Theoretical investigations into the electronic structure of polysubstituted benzene (B151609) rings, such as those in 1,3,5-tribromo-2,4,6-trifluoro-benzene, have been conducted using Density Functional Theory (DFT) methods, specifically B3LYP with a 6-31++G(d,p) basis set. researchgate.net These studies are instrumental in understanding the intramolecular interactions and charge distribution.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding electronic transitions. The energy gap between HOMO and LUMO provides insight into the chemical reactivity and kinetic stability of the molecule. In similar aromatic compounds, the presence of bromine atoms tends to lower the HOMO-LUMO energy gap, which can influence the molecule's electronic absorption spectra and potential for charge transfer. researchgate.net

Conformational Analysis and Energetics of Rotational Isomers

The conformational landscape of 1,3,5-Tribromo-2-(ethenyloxy)benzene is primarily defined by the rotation around the C-O bond of the ethenyloxy substituent. This rotation gives rise to different rotational isomers (rotamers) with varying energies. While specific studies on this molecule are unavailable, research on similar substituted benzenes, like 1,3,5-tribromo-2,4,6-trifluoro-benzene, has employed potential energy surface (PES) scans to identify stable conformers. researchgate.net

For this compound, the planarity of the ethenyloxy group relative to the benzene ring would be a key factor. A planar conformation, where the vinyl group is coplanar with the benzene ring, would maximize π-orbital overlap and conjugation. However, steric hindrance from the adjacent bromine atoms would likely force the ethenyloxy group out of the plane of the benzene ring. The most stable conformer would therefore be a compromise between maximizing electronic stabilization and minimizing steric repulsion. The energy differences between these rotamers are typically on the order of a few kcal/mol.

Reactivity Prediction and Mechanistic Modeling of Key Transformations

The reactivity of this compound can be inferred from its electronic structure. The bromine atoms are expected to be susceptible to nucleophilic substitution, although the electron-donating nature of the ethenyloxy group might slightly deactivate the ring towards certain electrophilic attacks compared to unsubstituted bromobenzenes.

Quantum chemical calculations on related systems have been used to model reaction pathways and predict the feasibility of certain transformations. mdpi.com For instance, the study of nucleophilic substitution on a brominated thiaselenole derivative demonstrated the utility of DFT in elucidating reaction mechanisms and identifying the most favorable reaction channels. mdpi.com Similar computational approaches could be applied to predict the outcomes of reactions involving this compound, such as Suzuki or Heck coupling reactions at the C-Br bonds.

The vinyl ether moiety also presents a potential site for reactivity, such as electrophilic addition to the double bond or hydrolysis under acidic conditions. Mechanistic modeling could help to determine the relative reactivity of the different sites within the molecule.

Spectroscopic Property Prediction for Validation of Theoretical Models

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to validate the theoretical models. For instance, DFT calculations have been successfully used to predict the vibrational spectra (FT-IR and FT-Raman) of 1,3,5-tribromo-2,4,6-trifluoro-benzene. researchgate.net The calculated frequencies and intensities often show excellent agreement with experimental data after appropriate scaling.

Similarly, NMR chemical shifts can be calculated. For the related compound 1,3,5-tribromobenzene (B165230), computational studies have been performed to analyze its vibrational spectra. researchgate.net For this compound, theoretical predictions of 1H and 13C NMR spectra would be invaluable for its structural confirmation. The predicted shifts would be influenced by the electron-withdrawing bromine atoms and the electron-donating, anisotropic effects of the ethenyloxy group.

The table below shows predicted collision cross-section (CCS) values for various adducts of this compound, which are important for mass spectrometry analysis. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 354.79634 | 136.5 |

| [M+Na]⁺ | 376.77828 | 145.4 |

| [M-H]⁻ | 352.78178 | 142.3 |

| [M+NH₄]⁺ | 371.82288 | 151.8 |

| [M+K]⁺ | 392.75222 | 130.0 |

| [M+H-H₂O]⁺ | 336.78632 | 151.6 |

| [M+HCOO]⁻ | 398.78726 | 147.4 |

| [M+CH₃COO]⁻ | 412.80291 | 220.0 |

| [M+Na-2H]⁻ | 374.76373 | 142.3 |

| [M]⁺ | 353.78851 | 177.9 |

| [M]⁻ | 353.78961 | 177.9 |

Table generated from data available in the PubChemLite database. uni.lu

Investigation of Transition State Structures and Activation Barriers

The study of transition state (TS) structures is fundamental to understanding the kinetics of a chemical reaction. Quantum chemical calculations allow for the localization of TS geometries and the calculation of their energies, which in turn provides the activation barrier for the reaction.

In studies of related compounds, such as the reaction of 2-bromomethyl-1,3-thiaselenole, TS structures for multi-step reaction pathways have been identified. mdpi.com These calculations revealed the energy profile of the reaction, including the barriers for bond cleavage and formation. For this compound, such investigations could be applied to model, for example, the mechanism of its synthesis or its degradation pathways. The activation barriers for the rotation of the ethenyloxy group could also be determined through TS calculations, providing a more detailed understanding of its conformational dynamics.

Interactions with Catalytic Species and Solvent Effects

Computational chemistry is a powerful tool for studying interactions between a substrate and a catalyst at the atomic level. For reactions involving this compound, such as transition-metal-catalyzed cross-coupling reactions, modeling the interaction with the catalytic species would be crucial for understanding the reaction mechanism and optimizing reaction conditions.

Solvent effects are also a critical aspect of computational studies, as they can significantly influence the energetics of reactants, products, and transition states. Implicit and explicit solvent models can be incorporated into quantum chemical calculations to provide a more realistic description of the system. For instance, the choice of solvent can affect conformational equilibria and reaction rates. While no specific studies on the solvent effects on this compound are available, the general principles derived from studies of other polar and nonpolar molecules in various solvents would apply.

Advanced Applications of 1,3,5 Tribromo 2 Ethenyloxy Benzene in Chemical Science

Precursor for Functional Polymeric Materials

The presence of the ethenyloxy (vinyl ether) group allows 1,3,5-tribromo-2-(ethenyloxy)benzene to act as a monomer in various polymerization reactions. The resulting polymers are endowed with a high density of reactive bromine sites, which can be subsequently modified to introduce a wide range of functionalities, leading to materials with tailored properties.

The vinyl ether group is particularly susceptible to cationic polymerization, which can be initiated by various methods, including photochemically. researchgate.netacs.org This allows for the synthesis of poly(this compound). Cationic polymerization of vinyl ethers can be controlled to produce polymers with predictable molecular weights and narrow dispersities, especially when using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization or other controlled/"living" methods. acs.orgacs.org

Copolymerization of this compound with other vinyl monomers offers a direct route to polymers with tunable properties. For instance, copolymerizing with monomers like styrene (B11656) or other functional vinyl ethers can modify the physical and chemical characteristics of the resulting material, such as its glass transition temperature, solubility, and reactivity. researchgate.netresearchgate.net The reactivity ratios of the comonomers determine their incorporation into the polymer chain, thereby influencing the final copolymer microstructure. researchgate.net

Table 1: Polymerization Methods Applicable to Functional Vinyl Ether Monomers

| Polymerization Type | Initiator/Catalyst System | Key Features | Relevant Monomers |

|---|---|---|---|

| Photoinitiated Cationic | Aryl-substituted vinyl halides / ZnI₂ researchgate.netitu.edu.tr | Initiation by light at room temperature or below; shows characteristics of pseudoliving polymerization. researchgate.netitu.edu.tr | Isobutyl vinyl ether, di(ethylene glycol) divinyl ether. researchgate.netitu.edu.tr |

| Visible Light-Regulated Cationic | Metal-free photocatalyst / Chain-transfer agent acs.org | Excellent control over molecular weight and dispersity; high chain-end fidelity for block copolymer synthesis. acs.org | Ethyl vinyl ether (EVE), isobutyl vinyl ether (IBVE). acs.org |

| Cationic RAFT | Pyrylium salt photocatalyst / Methanol (CTA) acs.org | Temporal control over chain propagation using light. acs.org | Isobutyl vinyl ether (iBVE), n-propyl vinyl ether (nPVE). acs.org |

The polymer derived from this compound is an ideal candidate for the development of cross-linked networks due to the high density of reactive bromine atoms. These sites can undergo cross-linking reactions, transforming the linear polymer chains into a robust three-dimensional network. One effective method involves reacting the brominated polymer with polyfunctional amines, such as polyethylenimine (PEI) or diamines. researchgate.net The cross-linking reaction occurs via nucleophilic substitution of the bromine atoms by the amine groups, forming stable C-N bonds that link the polymer chains together. researchgate.net The degree of cross-linking can be controlled by the amount of cross-linking agent used and the reaction conditions. researchgate.net

Alternatively, cross-linking can be achieved through methods common to other polymers, such as thermal treatment in the presence of an acid catalyst, which can promote ether bond formation between polymer chains. uni-stuttgart.de The choice of cross-linking method has a significant impact on the final properties of the material, including its mechanical strength, swelling behavior, and thermal stability. nih.govnih.gov

Table 2: Potential Cross-Linking Strategies for Brominated Polymers

| Cross-Linking Agent/Method | Reaction Mechanism | Resulting Linkage | Key Features |

|---|---|---|---|

| Polyfunctional Amines (e.g., PEI, diaminododecane) researchgate.net | Nucleophilic aromatic substitution | C-N bonds | Creates resistance to organic solvents; efficiency depends on amine chain length and bromine content. researchgate.net |

| Acid-Catalyzed Thermal Treatment (e.g., TSA) uni-stuttgart.de | Dehydration/Etherification | Ether bonds (R-O-R) | Can improve thermal stability and structural integrity in aqueous environments. uni-stuttgart.de |

Post-polymerization modification is a powerful strategy for synthesizing functional polymers from a common precursor. rsc.org The three bromine atoms on each repeating unit of poly(this compound) serve as versatile handles for introducing a vast array of chemical functionalities. This approach avoids the potential complications of polymerizing monomers that already contain sensitive functional groups. researchgate.net

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, are particularly well-suited for this purpose. By reacting the brominated polymer with various boronic acids (Suzuki), alkenes (Heck), or amines (Buchwald-Hartwig), it is possible to graft a wide range of organic moieties onto the polymer backbone. This allows for the precise tuning of the polymer's properties, such as its hydrophilicity, electronic properties, or biological activity, for specific applications. researchgate.net This strategy provides a modular platform for creating libraries of functional materials from a single parent polymer.

Building Block in Complex Molecule and Supramolecular Synthesis

Beyond polymer science, the C3-symmetric and tribrominated nature of this compound makes it a valuable core structure for the bottom-up synthesis of complex, well-defined molecular architectures.

The three bromine atoms on the benzene (B151609) ring can be substituted sequentially, providing a divergent pathway to complex, multi-functionalized aromatic compounds. Site-selective cross-coupling reactions are key to this approach. nih.govacs.org The challenge lies in controlling the reactivity of the three identical halogen atoms. However, by carefully selecting ligands, catalysts, and reaction conditions, it is often possible to achieve selective mono-, di-, or tri-substitution. nih.govresearchgate.net

For example, a first Suzuki coupling reaction could install one functional group, followed by a change in reaction conditions or catalyst system to facilitate a second, different coupling at one of the remaining C-Br bonds. This sequential functionalization allows for the precise construction of unsymmetrical, highly substituted aromatic compounds from a simple, symmetric starting material. researchgate.netresearchgate.netnih.gov This method is a powerful tool for creating molecules with tailored electronic or steric properties for use in materials science or medicinal chemistry. nih.govnih.gov

The C3 symmetry of this compound makes it an ideal central core for synthesizing star-shaped polymers and dendrimers. nih.gov These highly branched macromolecules exhibit unique properties compared to their linear analogues, including lower solution viscosity and a high density of terminal functional groups. wikipedia.orgmdpi.com

In a "core-first" approach to star polymers, the tribromo-core can initiate the growth of three polymer arms simultaneously. wikipedia.orgnih.gov For example, using Atom Transfer Radical Polymerization (ATRP), the bromine atoms could be used to initiate the polymerization of monomers like methacrylates, resulting in a star-shaped polymer with three arms radiating from the central benzene ring. rsc.org

Similarly, in a divergent synthesis of dendrimers, the molecule acts as the generation-zero core. mdpi.comnih.gov Each bromine atom serves as a reaction site for the attachment of a branched monomer unit (a dendron). nih.govresearchgate.net Repetitive reaction sequences allow for the stepwise growth of the dendrimer, generation by generation, leading to an exponential increase in the number of peripheral functional groups. mdpi.comorientjchem.org This strategy allows for the construction of large, monodisperse macromolecules with a precisely defined structure. nih.govnih.gov

Table 3: Synthetic Approaches to Dendritic and Star-Shaped Architectures

| Architecture | Synthetic Approach | Description | Core/Initiator Example |

|---|---|---|---|

| Star-Shaped Polymer | Core-First wikipedia.orgnih.gov | A multifunctional core initiates the simultaneous growth of multiple polymer arms. wikipedia.org | Porphyrin core for ATRP. rsc.org |

| Star-Shaped Polymer | Arm-First wikipedia.org | Pre-synthesized linear polymer "arms" are attached to a multifunctional core. wikipedia.org | Living polymers reacted with a linking agent. wikipedia.org |

| Dendrimer | Divergent mdpi.comnih.gov | Synthesis begins at the core and proceeds outwards by the stepwise addition of branched monomers. nih.gov | Ammonia or melamine (B1676169) as a trivalent core. mdpi.comorientjchem.org |

Role in the Development of Catalysts and Ligands

The structure of this compound also suggests its potential as a scaffold for the synthesis of novel catalysts and ligands. The three bromine atoms on the benzene ring are suitable for conversion into other functional groups, which can then act as coordinating sites for metal centers.

For instance, the bromine atoms can be substituted via cross-coupling reactions to introduce phosphine (B1218219), amine, or other coordinating groups. The resulting polysubstituted benzene derivative could then serve as a multidentate ligand. The development of such ligands is crucial in catalysis, as the ligand's electronic and steric properties can fine-tune the activity and selectivity of a metal catalyst.

While specific catalysts or ligands derived directly from this compound are not widely reported, the synthesis of related polysubstituted benzene ligands is an active area of research. For example, 1,2,4,5-tetrakis(diphenylphosphino)benzene (tpbz) is a known ligand used to create open-ended metallodithiolene complexes, which are modular building blocks for multimetal complexes. nih.gov Similarly, polymer-supported 1,3-bis(benzimidazolyl)benzene Co(II) complexes have been developed for arylamination reactions. mdpi.com These examples highlight the utility of polysubstituted benzenes as platforms for ligand design.

Potential Ligand Synthesis from this compound:

| Ligand Type | Synthetic Transformation | Potential Metal Coordination |

| Tridentate Phosphine Ligand | Lithiation followed by reaction with chlorodiphenylphosphine | Transition metals (e.g., Pd, Pt, Rh, Ni) for cross-coupling or hydrogenation catalysis. |

| Pincer Ligands | Directed ortho-metalation and functionalization | Can form stable complexes with a variety of metals, finding use in dehydrogenation, and transfer hydrogenation reactions. |

| Tripodal Ligands | Conversion of bromine to other donor groups (e.g., pyrazolyl) | Encapsulation of metal ions for biomimetic catalysis or sensing applications. |

The vinyloxy group could either be retained as a spectator group or be transformed to further modify the ligand's properties. The development of such novel ligands is a continuous effort in the field of organometallic chemistry and catalysis to achieve more efficient and selective chemical transformations.

Future Research Directions and Emerging Opportunities for 1,3,5 Tribromo 2 Ethenyloxy Benzene

Exploration of Novel Synthetic Transformations and Cascade Reactions

The presence of multiple reactive sites on 1,3,5-Tribromo-2-(ethenyloxy)benzene makes it an ideal substrate for the exploration of novel synthetic transformations and cascade reactions. Future research could focus on developing innovative methods to selectively functionalize this molecule, leading to the synthesis of complex and diverse chemical structures.

One promising avenue is the use of organocatalysis to mediate transformations of the vinyl ether group. Organocatalytic methods could offer mild and selective ways to introduce new functional groups, potentially leading to the discovery of new reaction pathways. researchgate.net Furthermore, the development of metal-catalyzed cascade reactions, where multiple bonds are formed in a single operation, could provide efficient access to intricate molecular architectures starting from this simple precursor. researchgate.net Such cascade reactions could involve sequential cross-coupling and addition reactions, leveraging the distinct reactivity of the bromo and ethenyloxy substituents.

| Potential Transformation | Catalyst/Reagent | Expected Product Class | Potential Application |

| Heck Arylation of Vinyl Ether | Palladium Catalyst | Arylated Vinyl Ethers | Precursors for Polymers and Fine Chemicals |

| Suzuki Cross-Coupling | Palladium Catalyst/Boronic Acids | Poly-arylated Ethers | Advanced Materials |

| Organocatalytic Michael Addition | Chiral Amine Catalyst | Functionalized Ethers | Asymmetric Synthesis |

| Photo-Minisci Reaction | Photoredox Catalyst | Heteroarylated Derivatives | Medicinal Chemistry |

This table presents hypothetical, yet scientifically plausible, novel synthetic transformations for this compound based on established chemical principles.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant opportunity to accelerate research and development. acs.orgmdpi.com Flow chemistry, with its enhanced safety, efficiency, and scalability, is particularly well-suited for handling potentially hazardous reagents and for optimizing reaction conditions. mdpi.comnih.gov The synthesis of this compound itself, as well as its subsequent transformations, could be adapted to continuous flow processes, enabling safer and more efficient production.

Automated synthesis platforms can be employed for the high-throughput screening of reaction conditions and for the rapid generation of libraries of derivatives. nih.govacs.org By combining automated synthesis with computational screening, researchers can quickly identify promising new molecules with desired properties.

| Platform | Potential Advantage | Research Focus |

| Flow Reactor | Enhanced safety and control | Optimization of bromination and etherification reactions |

| Automated Synthesizer | High-throughput screening | Rapid generation of derivative libraries for property screening |

| Microfluidic Systems | Precise reaction control | Mechanistic studies of cascade reactions |

This table outlines the potential benefits of integrating this compound into modern synthesis platforms.

Development of Sustainable and Green Synthetic Routes

There is a growing demand for the development of sustainable and environmentally friendly chemical processes. Future research on this compound should prioritize the development of green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry and molecular modeling are powerful tools for the in-silico design of new molecules with specific, tailored properties. organic-chemistry.orgresearchgate.net Density Functional Theory (DFT) calculations can be used to predict the electronic properties, reactivity, and spectroscopic signatures of this compound and its derivatives. acs.orgresearchgate.net

By understanding the structure-property relationships, researchers can rationally design new derivatives with enhanced characteristics for specific applications. For example, computational screening could be used to identify derivatives with optimal electronic properties for use in organic electronics or with specific binding affinities for biological targets.

| Computational Method | Predicted Property | Potential Application Area |

| Density Functional Theory (DFT) | Electronic Structure, Reactivity | Catalyst Design, Materials Science |

| Molecular Docking | Binding Affinity | Medicinal Chemistry |

| Quantitative Structure-Activity Relationship (QSAR) | Biological Activity | Agrochemical and Pharmaceutical Development |

This table illustrates how computational methods can be applied to guide the development of novel this compound derivatives.

Synergistic Applications in Advanced Materials Science and Catalysis

The unique structural features of this compound make it a promising building block for advanced materials and a potential ligand or precursor in catalysis. The presence of multiple bromine atoms suggests its potential use as a flame retardant or as a monomer for the synthesis of novel polymers with enhanced thermal stability. The vinyl ether group can undergo polymerization to create unique polymer architectures. researchgate.netsemanticscholar.orgrsc.org

In the field of catalysis, derivatives of this compound could serve as ligands for metal complexes, potentially leading to new catalysts with unique reactivity and selectivity. nih.govnih.gov The synergistic interplay between the electronic effects of the tribrominated ring and the coordinating ability of the ether oxygen could give rise to novel catalytic systems. Research in this area could explore the use of these derivatives in cross-coupling reactions, polymerization catalysis, and other important organic transformations. mdpi.com

| Application Area | Specific Role of the Compound | Potential Outcome |

| Advanced Polymers | Monomer | Synthesis of flame-retardant or high-performance polymers |

| Catalysis | Ligand for Metal Complexes | Development of novel catalysts with unique selectivity |

| Organic Electronics | Building Block | Creation of new materials with tailored electronic properties |

This table highlights potential synergistic applications of this compound in materials science and catalysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,5-Tribromo-2-(ethenyloxy)benzene, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) using 1,3,5-tribromo-2-hydroxybenzene and vinyl bromide. Key parameters include:

- Catalyst : Anhydrous potassium carbonate or cesium carbonate to deprotonate the hydroxyl group .

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates.

- Temperature : Reactions are conducted at 80–100°C for 12–24 hours to achieve >70% yield.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol is used to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : -NMR shows peaks for the ethenyloxy group (δ 4.5–5.5 ppm) and aromatic protons (δ 7.0–8.0 ppm). -NMR confirms bromine-induced deshielding (C-Br peaks at δ 115–125 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization provides accurate mass confirmation (expected m/z: 370.863 for [M+H]) .

- IR : Strong C-O-C stretch at 1250–1270 cm and C-Br vibrations at 550–650 cm .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Decomposition occurs above 250°C (TGA data), with a melting point of 74–76°C .

- Light Sensitivity : Bromine substituents make the compound prone to photodegradation; store in amber vials under inert gas (N or Ar) .

- Moisture : Hydrolysis of the ethenyloxy group is minimal in anhydrous environments but accelerates in acidic/alkaline conditions .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in further functionalization (e.g., Suzuki coupling)?

- Substitution Patterns : The para positions to bromine (C2 and C6) are electron-deficient due to the strong electron-withdrawing effects of Br, making them reactive toward palladium-catalyzed cross-coupling.

- Experimental Design : Use Pd(PPh)/KCO in THF/HO for Suzuki-Miyaura coupling. Monitor regiochemistry via -NMR and X-ray crystallography .

Q. How can computational models predict the compound’s reactivity in supramolecular assembly?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrostatic potential surfaces. Bromine’s polarizability enhances π-π stacking and halogen bonding .

- MD Simulations : Simulate interactions with fluorinated polymers (e.g., PVDF) to evaluate compatibility in self-healing materials .

Q. What analytical methods resolve contradictions in reported LogP values?

- Experimental LogP : Reported as 4.54 (shake-flask method), but discrepancies arise due to solvent polarity and pH .

- Chromatographic Validation : Use reverse-phase HPLC (C18 column, MeOH/HO gradient) to correlate retention time with partition coefficients .

Q. What are the decomposition pathways under oxidative conditions, and how are byproducts characterized?

- Oxidation Studies : Treat with KMnO/HSO to cleave the ethenyloxy group, yielding 1,3,5-tribromobenzene-2-ol (confirmed via GC-MS) .

- Byproduct Analysis : LC-MS identifies dibrominated intermediates and brominated quinones, indicating stepwise debromination .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.